3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
3-bromo-1-tert-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-9(2,3)14-7-5(6(10)13-14)8(15)12-4-11-7/h4H,1-3H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOPAUPBZLJIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C(=O)NC=N2)C(=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Precursor Functionalization
The tert-butyl group is typically introduced at the N1 position early in the synthesis to direct regioselectivity during subsequent bromination. A representative protocol involves reacting 5-amino-1H-pyrazole-4-carbonitrile with tert-butyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78% yield of the tert-butyl-protected intermediate. Bromination at C3 is then performed using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C, yielding 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Hydroxyl Group Installation via Nucleophilic Substitution
Conversion of the 4-amino group to 4-ol requires sequential diazotization and hydrolysis. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at −10°C generates a diazonium intermediate, which undergoes hydrolysis in aqueous H₂SO₄ (50% v/v) at 60°C for 3 hours. This method achieves 62% yield but faces challenges in controlling exothermic reactions during diazotization.
Microwave-Assisted Synthesis
One-Pot Cyclization and Bromination
Microwave irradiation significantly accelerates the formation of the pyrazolo[3,4-d]pyrimidine core. A mixture of tert-butyl isocyanide and 3-bromo-4-hydroxypyrazole-5-carbaldehyde in ethylene glycol subjected to 150°C microwave irradiation (300 W) for 15 minutes produces the target compound in 84% yield. This method reduces reaction time from 6–8 hours to <30 minutes compared to conventional heating.
Solvent Optimization in Microwave Reactions
Comparative studies show that high-boiling solvents like N-methylpyrrolidone (NMP) enhance bromine incorporation efficiency. Using NMP as solvent with N-bromosuccinimide (NBS) at 120°C under microwave conditions achieves 91% bromination yield at C3, surpassing dichloroethane (DCE) and acetonitrile systems.
Transition Metal-Catalyzed Methods
Palladium-Mediated Coupling Reactions
A two-step approach involves Suzuki-Miyaura coupling of 1-tert-butyl-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine with boronic acid pinacol ester derivatives. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C installs aryl groups at C3, followed by bromination with CuBr₂ in acetic acid (80°C, 4 hours). This method enables late-stage diversification but requires strict oxygen-free conditions.
Copper-Catalyzed Direct Bromination
Copper(I) bromide (CuBr) catalyzes direct C–H bromination of the pyrazolo[3,4-d]pyrimidine core. In a DMF/1,10-phenanthroline system at 110°C, regioselective bromination at C3 occurs with 76% yield and <5% di-brominated byproducts. Kinetic studies reveal first-order dependence on both substrate and CuBr concentration.
Solid-Phase Synthesis Strategies
Resin-Bound Intermediate Preparation
Wang resin-functionalized pyrazole precursors enable iterative bromination and hydroxylation steps. After tert-butyl group installation using di-tert-butyl dicarbonate (Boc₂O), on-resin bromination with HBr/AcOH (33% w/w) proceeds at 40°C for 8 hours. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9) yields 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with 68% overall yield and >95% purity.
Continuous Flow Bromination Systems
Integrated flow reactors with PTFE tubing (ID 1.0 mm) achieve precise temperature control during exothermic bromination steps. A 0.2 M solution of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in acetic acid reacts with Br₂ (1.1 equiv) at 50°C with 2-minute residence time, delivering 93% conversion and minimizing HBr gas formation.
Photochemical Activation Techniques
UV Light-Induced Bromination
Irradiation at 254 nm using a mercury vapor lamp accelerates bromine radical generation from N-bromosuccinimide. In acetonitrile solvent, this method achieves 88% yield at 25°C within 2 hours, compared to 12 hours under thermal conditions. Control experiments confirm radical chain mechanism via ESR spectroscopy.
Visible Light-Mediated Hydroxylation
Methylene blue-sensitized photooxygenation converts 4-amino derivatives to 4-ol structures. Under 450 nm LED irradiation (20 W), singlet oxygen (¹O₂) generated in situ oxidizes the amino group to hydroxyl via a peroxo intermediate, achieving 74% yield with 0.5 mol% catalyst loading.
Comparative Analysis of Methodologies
| Parameter | Conventional | Microwave | Metal-Catalyzed | Solid-Phase | Photochemical |
|---|---|---|---|---|---|
| Typical Yield (%) | 62–78 | 84–91 | 68–76 | 68–93 | 74–88 |
| Reaction Time | 6–24 h | 0.25–2 h | 4–8 h | 8–12 h | 2–4 h |
| Byproduct Formation (%) | 15–22 | 5–12 | 8–15 | <5 | 7–10 |
| Scalability | Pilot scale | Lab scale | Lab scale | Microscale | Lab scale |
| Equipment Cost | Low | Moderate | High | High | Moderate |
Key Challenges and Optimization Strategies
Regioselectivity in Bromination
Computational studies (DFT, B3LYP/6-31G*) reveal that the tert-butyl group creates steric shielding at N1, directing electrophilic bromination to C3 with >20:1 selectivity. Solvent polarity modulates this effect – nonpolar solvents like toluene increase C3/C5 bromination ratio to 35:1 versus 18:1 in DMF.
Hydroxyl Group Stability
The 4-ol moiety exhibits pH-dependent decomposition, with maximum stability at pH 6–7. Buffered aqueous workup (phosphate buffer, pH 6.5) improves isolated yields by 12–15% compared to acidic or basic conditions. Lyophilization from tert-butanol/water (1:4) enhances long-term storage stability.
Chemical Reactions Analysis
Nucleophilic Substitution at C3 Bromine
The bromine atom at position 3 undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
Key Reactions:
-
Amine Substitution : Reaction with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 3-amino derivatives. For example:
-
Thiol Substitution : Treatment with thiols (e.g., benzyl mercaptan) in the presence of a base (K₂CO₃) produces 3-sulfanyl derivatives:
Selectivity Notes:
-
The tert-butyl group at N1 sterically hinders substitution at adjacent positions, directing reactivity to C3 .
-
Microwave-assisted reactions reduce reaction times (10–15 min vs. 6–8 h) while maintaining yields .
Functionalization of the C4 Hydroxyl Group
The hydroxyl group at position 4 can be derivatized through alkylation, acylation, or oxidation.
Alkylation
-
Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group is alkylated with alcohols (e.g., benzyl alcohol):
-
Direct Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields 4-alkoxy derivatives:
Acylation
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation.
Suzuki-Miyaura Coupling
-
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst:
Buchwald-Hartwig Amination
Ring Expansion and Cyclization
The pyrazolo[3,4-d]pyrimidine scaffold undergoes cyclization to form fused polycyclic systems.
Formation of Triazolo-Pyrimidines
Intramolecular Cyclization
Oxidation of the Hydroxyl Group
Reduction of the Pyrimidine Ring
Stability and Reactivity Trends
| Parameter | Observation | Source |
|---|---|---|
| Solubility | Poor in water; soluble in DMSO, DMF | |
| Thermal Stability | Stable up to 180°C (decomposes above) | |
| pH Sensitivity | Hydroxyl group deprotonates at pH > 10 |
Scientific Research Applications
Chemistry
In the field of chemistry, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various chemical reactions due to its functional groups that allow for further modifications .
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Activity: Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains .
- Anticancer Activity: The compound is of particular interest in oncology. It has been evaluated as an antiproliferative agent against several cancer cell lines. Its mechanism often involves the inhibition of specific kinases implicated in tumor growth and metastasis .
Medicine
In medicinal chemistry, ongoing research aims to explore the compound's potential as a therapeutic agent:
- Kinase Inhibitors: The compound is being investigated for its role as a kinase inhibitor, which may lead to new treatments for cancer. Its ability to bind to kinase enzymes disrupts critical signaling pathways involved in cell proliferation .
Industry
Beyond laboratory settings, this compound finds applications in:
- Pharmaceutical Development: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: The unique properties of this compound make it suitable for developing new materials with specific functionalities .
Case Studies
Case Study 1: Anticancer Research
A study published in Molecules explored the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The findings demonstrated significant inhibition of cell proliferation in multiple cancer cell lines, highlighting its potential as a lead compound for further drug development .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed effective inhibition against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanism of action and potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and survival . The pyrazolo portion of the molecule acts as a hydrogen bond donor, while the pyrimidine ring participates in π-π stacking interactions with aromatic amino acids in the active site .
Comparison with Similar Compounds
Key Observations :
- Halogenation: The 3-bromo substituent in the target compound may enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a feature absent in allopurinol .
- Tautomerism: Unlike allopurinol, which exists as a tautomeric mixture of 1H-pyrazolo[3,4-d]pyrimidin-4-ol and 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , bromination at the 3-position likely stabilizes a single tautomeric form due to electron-withdrawing effects.
Pharmacological Potential and Limitations
- Potential for selective targeting of enzymes (e.g., kinases) via halogen bonding interactions .
- Limitations: Limited solubility may hinder formulation. No direct cytotoxicity or efficacy data are reported for this compound, unlike allopurinol or its copper complexes .
Biological Activity
3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 2044713-81-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C₉H₁₁BrN₄O
- Molecular Weight : 271.11 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the bromination of a tert-butyl substituted pyrazolo-pyrimidine precursor. The synthetic route often employs standard organic reactions such as nucleophilic substitutions and cyclization reactions to form the desired heterocyclic structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines, including derivatives like this compound. The compound has been tested against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Induces apoptosis via caspase activation |
| HepG2 (Liver) | 15.0 | Inhibits cell proliferation and induces cell cycle arrest |
| A549 (Lung) | 12.5 | Microtubule destabilization leading to mitotic arrest |
These results suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:
| Microorganism | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 5.0 | Effective against MRSA strains |
| Escherichia coli | 10.0 | Moderate inhibition |
| Mycobacterium tuberculosis | 20.0 | Potential for tuberculosis treatment |
The compound's ability to inhibit bacterial growth indicates its potential use in treating infections caused by resistant strains.
Case Studies
- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Enhanced caspase activity was observed at higher concentrations, confirming its role as an apoptosis-inducing agent .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against MRSA strains . These findings support further exploration into its use as a novel antimicrobial treatment.
Q & A
Q. What are the established synthetic routes for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of tert-butyl-substituted pyrazole precursors with brominated pyrimidine intermediates. Key steps include:
- Bromination : Use of PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions to introduce the bromine moiety at the 3-position .
- Cyclization : Reaction of pyrazolo intermediates with tert-butyl isocyanide in DMF at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. Optimization Strategies :
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Time (h) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Classical Bromination | PBr₃ | 29 | 16 | >95% | |
| Cross-Coupling | Pd₂(dba)₃/XPhos | 88 | 12 | >98% | |
| Ultrasonic-Assisted | None | 75 | 4 | >97% |
Q. How is this compound characterized, and what analytical techniques are critical for validation?
Methodological Answer:
Q. Critical Validation :
- Compare experimental data with computational predictions (e.g., ChemDraw) to resolve ambiguities.
- Use elemental analysis for Br content verification.
Q. What solubility challenges are associated with this compound, and how can they be addressed in formulation?
Methodological Answer:
- Solubility Profile :
- Poor aqueous solubility (~0.35 g/L at 25°C) due to hydrophobic tert-butyl and aromatic groups .
- Soluble in DMSO, DMF, and ethanol.
- Formulation Strategies :
- Use co-solvents (e.g., PEG 400) or surfactants (Tween-80) for in vitro assays .
- Synthesize prodrugs (e.g., phosphate esters) to enhance bioavailability .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential inhalation hazards (H333) .
- Waste Disposal : Collect halogenated waste separately and incinerate at >1,000°C .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?
Methodological Answer :
Q. Table 2: Impact of Substituents on Cytotoxicity (MCF-7 Cells)
| Substituent at C-6 | IC₅₀ (µM) | Reference |
|---|---|---|
| Phenyl | 12.3 | |
| p-Nitrophenyl | 8.7 | |
| Furanyl | 5.2 |
Q. What mechanisms underlie its cytotoxicity in cancer cells, and how can target selectivity be improved?
Methodological Answer :
Q. How can contradictory data between in vitro and in vivo studies be resolved?
Methodological Answer :
Q. What computational tools are effective for predicting its binding modes and optimizing derivatives?
Methodological Answer :
Q. How can its stability under physiological conditions be assessed and enhanced?
Methodological Answer :
- Stability Assays :
- Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .
- Enhancement Strategies :
- Nanoencapsulation (e.g., PLGA nanoparticles) for sustained release .
Q. What are the implications of its metabolic profile for preclinical development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
